molecular formula C13H14N2O B13618047 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde

2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13618047
M. Wt: 214.26 g/mol
InChI Key: HRGJUZARYVXBHN-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with three methyl groups at positions 3, 4, and 5. The structural uniqueness of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method involves using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . This method is environmentally friendly, simple to operate, and provides good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is largely dependent on its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    3,4,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzaldehyde group.

    2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzoic acid: An oxidized form of the compound.

    2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzyl alcohol: A reduced form of the compound.

Uniqueness: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the benzaldehyde group and the highly substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C13H14N2O/c1-9-10(2)14-15(11(9)3)13-7-5-4-6-12(13)8-16/h4-8H,1-3H3

InChI Key

HRGJUZARYVXBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=CC=C2C=O)C

Origin of Product

United States

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